![molecular formula C7H11N3OS B13069777 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an azetidin-3-yloxy group and a methyl group
Vorbereitungsmethoden
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole typically involves the reaction of azetidin-3-ol with 4-methyl-1,2,3-thiadiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the azetidin-3-yloxy group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties, which could be useful in the development of sensors and electronic devices.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways and its potential as a bioactive molecule.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and intermediates in industrial processes.
Wirkmechanismus
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or modulating their activity. For example, it may inhibit the growth of microbial cells by interfering with essential enzymes involved in cell wall synthesis or DNA replication. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring. It may exhibit different chemical reactivity and biological activity due to the presence of the oxadiazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties, as well as its biological activity.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: This compound contains an oxazole ring and may have different reactivity and applications compared to the thiadiazole derivative.
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H11N3OS |
|---|---|
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
5-(azetidin-3-yloxymethyl)-4-methylthiadiazole |
InChI |
InChI=1S/C7H11N3OS/c1-5-7(12-10-9-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3 |
InChI-Schlüssel |
WBQUAMCOFSIHAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN=N1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)
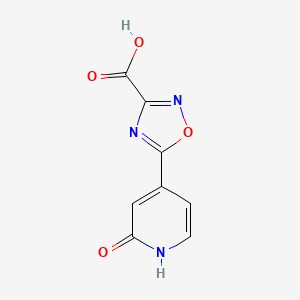
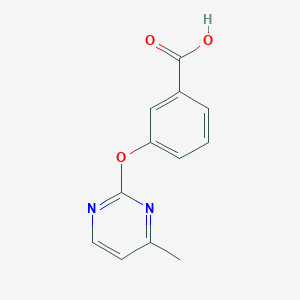
![5-[(2-Hydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13069706.png)

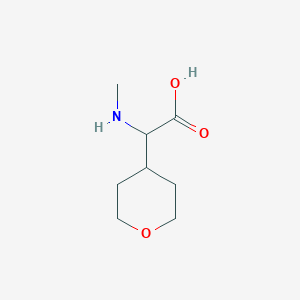

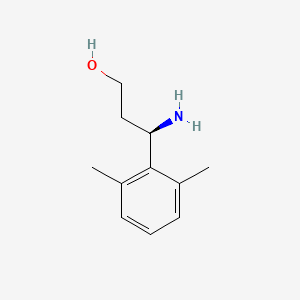
![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)

![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
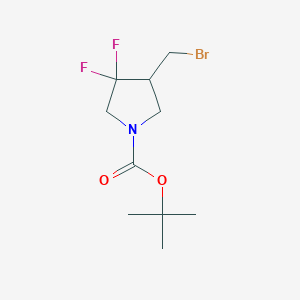
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
